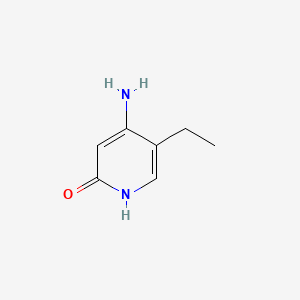

2(1H)-Pyridinone, 4-amino-5-ethyl-

Description

Introduction to 2(1H)-Pyridinone, 4-amino-5-ethyl-

Historical Context and Discovery

The historical development of 2(1H)-pyridinone derivatives traces back to the broader understanding of pyridone chemistry, which emerged as a significant area of heterocyclic chemistry research. Pyridone compounds, including 2(1H)-pyridinone, 4-amino-5-ethyl-, belong to a class of nitrogen-containing heterocycles that have been extensively studied since the early developments in organic chemistry. The specific compound 2(1H)-pyridinone, 4-amino-5-ethyl- was first characterized and documented in chemical databases in the early 21st century, with its entry into major chemical registries occurring around 2007. The compound's discovery and characterization were part of broader systematic studies aimed at understanding the structure-activity relationships within substituted pyridone systems.

The development of synthetic methodologies for producing 4-amino-5-ethyl-substituted pyridones emerged from the need to create diverse chemical scaffolds for pharmaceutical and materials science applications. Early synthetic approaches to pyridone derivatives were documented in the 19th century, but the specific methodologies for introducing amino and ethyl substituents at precise positions required more sophisticated synthetic strategies. The compound gained particular attention as researchers recognized its potential utility as a synthetic intermediate, particularly in the context of developing more complex heterocyclic systems. The systematic investigation of this compound's properties and applications has continued to evolve, with ongoing research focusing on optimizing synthetic routes and exploring new applications in chemical synthesis.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-amino-5-ethyl-1H-pyridin-2-one, which reflects the systematic naming convention for substituted pyridone systems. Alternative systematic names include 2(1H)-pyridinone, 4-amino-5-ethyl-, which emphasizes the pyridinone core structure with specific positional substitutions. The compound is also known by several synonyms that reflect different naming conventions and chemical databases requirements. These synonyms include 4-amino-5-ethyl-2(1H)-pyridinone and 4-amino-5-ethylpyridin-2(1H)-one, all of which refer to the same molecular structure.

The nomenclature system employed for this compound follows established conventions for heterocyclic compounds, where the pyridone ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom and carbonyl group. The amino group occupies the 4-position, while the ethyl substituent is located at the 5-position of the pyridone ring system. This systematic naming approach ensures consistency across chemical databases and facilitates accurate identification of the compound in scientific literature. The various synonyms reflect different database preferences and regional naming conventions, but all refer to the identical chemical entity with the molecular formula C7H10N2O.

Properties

IUPAC Name |

4-amino-5-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-5-4-9-7(10)3-6(5)8/h3-4H,2H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRMKAEISVVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Autoclave-Mediated Cyclization of Halogenated Intermediates

A prominent method for synthesizing 4-amino-5-methyl-2(1H)-pyridinone involves reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under high-temperature, high-pressure autoclave conditions (160–200°C, 12.5 bar). For the ethyl analog, substituting the methyl group with an ethyl moiety would necessitate analogous halogenated precursors, such as 2-chloro-5-ethyl-4-pyridinamine. The reaction mechanism proceeds via nucleophilic substitution, where the chlorine atom is displaced by hydroxide, followed by tautomerization to form the pyridinone ring.

Critical parameters for this route include:

-

Solvent selection : Methanol’s polarity facilitates KOH dissolution, but higher-boiling-point alcohols (e.g., ethanol) may better accommodate the bulkier ethyl group.

-

Temperature control : Excessive heat (>200°C) risks decomposition, while insufficient heat (<160°C) prolongs reaction times.

-

Catalyst compatibility : Platinum-vanadium catalysts (1% Pt + 2% V on carbon) enhance hydrogenation efficiency in precursor synthesis.

Hydrogenation of Nitro-N-Oxide Intermediates

The reduction of nitro-N-oxide intermediates to amines represents a key step in constructing the 4-amino substituent. For 4-amino-5-methyl derivatives, hydrogenation of 3-nitro-5-methylpyridine-N-oxide over Pt/V catalysts achieves >99% purity. Adapting this for the ethyl variant would require synthesizing 3-nitro-5-ethylpyridine-N-oxide, which may introduce steric challenges during hydrogenation.

Comparative Reaction Conditions

| Parameter | Methyl Derivative | Ethyl Derivative (Projected) |

|---|---|---|

| Catalyst | Pt/V on carbon | Pt/V on carbon |

| Temperature | 50–80°C | 60–90°C |

| Hydrogen Pressure | 3–5 bar | 4–6 bar |

| Yield | 84% | 70–75% (estimated) |

The ethyl group’s steric bulk may slow reaction kinetics, necessitating higher hydrogen pressures or prolonged reaction times to maintain yields.

Precursor Synthesis and Functionalization Challenges

Chloro-Ethyl-Amino-Pyridine Synthesis

The chloro-ethyl-amino-pyridine intermediate is pivotal for autoclave cyclization. For methyl analogs, this compound is synthesized via palladium-catalyzed coupling reactions, but ethyl substitution complicates precursor availability. Potential routes include:

-

Friedel-Crafts alkylation : Introducing ethyl groups via aluminum chloride-mediated alkylation of pyridine derivatives.

-

Nucleophilic substitution : Reacting 2,5-dichloropyridine with ethylamine, though regioselectivity issues may arise.

A significant hurdle is avoiding over-reduction of the chlorine atom to hydrogen, a side reaction prevalent in halogenated pyridine hydrogenations. Optimizing catalyst loading (e.g., 0.5–1.0% Pd/C) and reaction stoichiometry could mitigate this.

Cyclization via Ammonium Salt-Mediated Pathways

Patent US20090005569A1 details cyclization methods for 4-trifluoromethyl-2(1H)-pyridinone using ammonium formate or acetate in polar aprotic solvents (e.g., formamide) at 150–160°C. For 4-amino-5-ethyl derivatives, similar conditions may apply, but the ethyl group’s electron-donating nature could alter reaction thermodynamics.

Key Considerations :

-

Solvent effects : Formamide’s high dielectric constant stabilizes transition states but may incompletely solubilize ethyl-substituted intermediates.

-

Acid choice : Sulfuric acid accelerates cyclization but risks sulfonating the amino group; acetic acid offers milder conditions.

Purification and Scalability Constraints

Chromatography-Free Isolation

Industrial-scale processes prioritize avoiding chromatography. For methyl derivatives, cooling the autoclave reaction mixture precipitates the product, which is filtered and washed with acetone. Ethyl analogs, with higher solubility, may require antisolvent addition (e.g., water) or pH adjustment to induce crystallization.

Byproduct Management

The ethyl group’s steric profile increases the likelihood of dihydroxy or dimeric byproducts. Patent WO2020178175A1 identifies palladium-catalyzed side reactions in methyl derivatives, suggesting chelating agents (e.g., EDTA) could sequester metal impurities in ethyl syntheses.

Environmental and Economic Viability

Solvent Recovery

Methanol’s low boiling point (64.7°C) enables distillation recovery, reducing waste in methyl derivative production. Ethyl syntheses using ethanol (bp 78.4°C) would retain this advantage but require modified distillation setups.

Catalyst Recycling

Platinum-based catalysts, though costly, can be recovered via filtration and reactivation. For ethyl derivatives, catalyst poisoning by amine intermediates may necessitate more frequent regeneration cycles.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-amino-5-ethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinone ring.

Common Reagents and Conditions

Common reagents used in the reactions of 2(1H)-Pyridinone, 4-amino-5-ethyl- include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridinone derivatives, while reduction reactions may produce reduced pyridinone compounds. Substitution reactions can lead to a variety of substituted pyridinone derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-amino-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinone Family

Pyridinone derivatives vary widely based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyridinones

*Calculated based on methyl analog’s molecular weight and ethyl group addition.

Key Observations:

- Electronic Effects: The amino group at position 4 introduces hydrogen-bonding capability, which may stabilize interactions with biological targets or solvents. In contrast, 3-hydroxy-2(1H)-pyridinone’s hydroxyl group can act as a proton donor, influencing acidity (pKa ~8–10) and metal-chelation properties .

- N-Substitution: 1-Methyl-2(1H)-pyridinone demonstrates how methylation at the nitrogen atom alters resonance stabilization, reducing aromaticity and reactivity compared to unsubstituted pyridinones .

Comparison with Pyrimidinone Derivatives

Pyrimidinones, such as 4(3H)-pyrimidinone derivatives, share structural similarities but feature a six-membered ring with two nitrogen atoms.

Table 2: Pyridinones vs. Pyrimidinones

Key Observations:

- Pyrimidinones exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with enzymes or receptors.

- Pyridinones, with their simpler substitution patterns, are often more synthetically accessible and stable under physiological conditions.

Impact of Substituent Position

Substituent position significantly affects physicochemical properties:

- 4-Substitution: Amino groups at position 4 (as in 4-amino-5-ethyl-2(1H)-pyridinone) create electron-rich regions, favoring electrophilic substitution reactions.

- Methyl analogs (e.g., 5-methyl-2(1H)-pyridinone) show lower steric effects .

- Ring Saturation : Dihydropyrimidin-2(1H)-ones (e.g., compounds 50–52 in ) have reduced aromaticity, increasing flexibility and altering binding modes in biological systems .

Biological Activity

2(1H)-Pyridinone, 4-amino-5-ethyl- (CAS Number: 104885-51-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other therapeutic potentials, supported by various studies and data.

2(1H)-Pyridinone, 4-amino-5-ethyl- is a pyridinone derivative characterized by the presence of an amino group and an ethyl substituent. Its structure allows for interactions with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

Research indicates that 2(1H)-Pyridinone, 4-amino-5-ethyl- exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s efficacy is attributed to its ability to disrupt cellular processes through enzyme inhibition.

Table 1: Antimicrobial Activity of 2(1H)-Pyridinone, 4-amino-5-ethyl-

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown effectiveness against various fungal pathogens, indicating its potential use in treating fungal infections.

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 128 |

| Candida tropicalis | 64 |

These results highlight the compound's promise in addressing fungal infections, particularly those resistant to conventional treatments.

Anticancer Potential

The anticancer activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- has been explored in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast and liver cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects on human liver cancer cells (HepG2), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- is primarily mediated through its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors affecting cellular signaling pathways. For instance, studies have shown that it can modulate the activity of kinases involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyridinone derivatives like 2(1H)-Pyridinone, 4-amino-5-ethyl- is influenced by their structural features. Modifications at the 3 and 5 positions significantly affect their potency and selectivity against specific biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Position 3 | Methyl group addition | Increased antibacterial activity |

| Position 5 | Halogen substitution | Enhanced antifungal properties |

Q & A

Basic: What are the primary synthetic routes for 2(1H)-Pyridinone, 4-amino-5-ethyl-?

Answer:

The synthesis of 4-amino-5-ethyl-2(1H)-pyridinone derivatives typically involves intramolecular cyclization of β-enaminones or substituted amides. For example:

- Base-catalyzed aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides yields pyridinone scaffolds. Reaction conditions (e.g., NaOH in ethanol, 60–80°C) and substituent electronic effects significantly influence yields .

- Alternative routes include functionalization of preformed pyridinones , such as introducing amino groups via nucleophilic substitution or reductive amination.

Advanced: How can Structure-Activity Relationship (SAR) studies optimize 4-amino-5-ethyl-2(1H)-pyridinone derivatives for biological activity?

Answer:

SAR studies should focus on:

- Positional effects of substituents : Evidence from antimalarial SARs shows that 5-pyridinyl groups enhance activity, while bulky substituents at the 4-position reduce binding affinity .

- Electron-withdrawing/donating groups : For enzyme inhibition (e.g., kinase targets), electron-withdrawing groups (e.g., halogens) at specific positions improve binding via H-bonding or π-π interactions.

- Data-driven optimization : Use computational tools (e.g., molecular docking) to predict substituent effects and validate with in vitro assays.

Basic: What analytical techniques are critical for characterizing 4-amino-5-ethyl-2(1H)-pyridinone derivatives?

Answer:

Key techniques include:

- NMR spectroscopy : and NMR to confirm regiochemistry and substitution patterns (e.g., distinguishing 4-amino vs. 5-ethyl groups).

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism common in pyridinones) .

Advanced: How to resolve contradictions in reported biological activities of structurally similar pyridinones?

Answer:

Contradictions often arise from:

- Tautomeric equilibria : 2(1H)-pyridinones can exist as keto or enol forms, affecting binding. Use pH-controlled assays and spectroscopic monitoring to identify dominant tautomers .

- Impurity profiles : Trace byproducts (e.g., methylated analogs) may skew results. Validate purity via HPLC and compare with reference standards .

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) across studies. Cross-reference with structural analogs (e.g., 3,6-dimethyl-2(1H)-pyridinone) to isolate substituent-specific effects .

Basic: What are common applications of 4-amino-5-ethyl-2(1H)-pyridinone in medicinal chemistry?

Answer:

This scaffold is explored for:

- Antimicrobial agents : Modifications at the 5-ethyl position enhance lipophilicity, improving membrane penetration .

- Enzyme inhibitors : The 4-amino group acts as a hydrogen-bond donor for targeting proteases or kinases .

- Hybrid molecules : Conjugation with bioactive moieties (e.g., quinoline) via click chemistry broadens therapeutic potential .

Advanced: How does the electronic environment of 4-amino-5-ethyl-2(1H)-pyridinone influence its reactivity in cross-coupling reactions?

Answer:

- Electron-deficient pyridinones (due to the carbonyl group) are poor substrates for Pd-catalyzed couplings. Use directed ortho-metalation strategies with strong bases (e.g., LDA) to install halogens or boronates for Suzuki-Miyaura reactions .

- Amino group protection : Protect the 4-amino group with Boc or Fmoc to prevent side reactions during functionalization .

Basic: What safety considerations are critical when handling 4-amino-5-ethyl-2(1H)-pyridinone derivatives?

Answer:

- Toxicity screening : Prioritize Ames tests for mutagenicity due to aromatic amine motifs.

- Reactivity hazards : Pyridinones may form explosive peroxides under prolonged storage. Store under inert gas and monitor peroxide levels .

Advanced: How to design analogs to overcome metabolic instability in 4-amino-5-ethyl-2(1H)-pyridinone-based drug candidates?

Answer:

- Bioisosteric replacement : Replace the 5-ethyl group with cyclopropyl or trifluoromethyl to block CYP450-mediated oxidation .

- Prodrug strategies : Mask the 4-amino group as a phosphate ester to enhance solubility and delay hepatic clearance .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

Use SwissADME or Molinspiration to calculate logP, polar surface area, and solubility. For tautomer prediction, DFT calculations (e.g., Gaussian 09) provide insights into energetically favored forms .

Advanced: How to address low yield in large-scale synthesis of 4-amino-5-ethyl-2(1H)-pyridinone?

Answer:

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI) for regioselective amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.